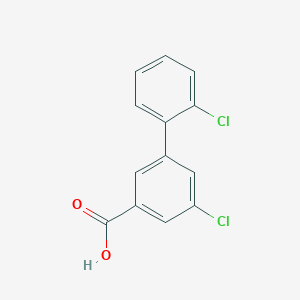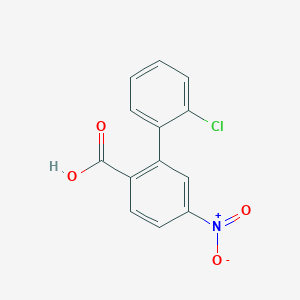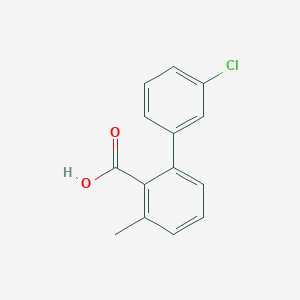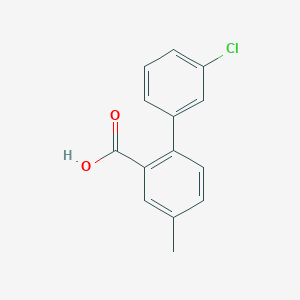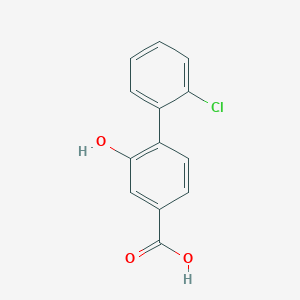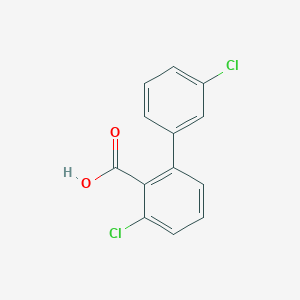
3-(3-Chlorophenyl)-5-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-hydroxybenzoic acid (or 3-CPA) is a widely used compound in scientific research, due to its ability to interact with various biological systems. It is an aromatic compound derived from the hydrolysis of the phenyl ester of 3-chlorophenol, and is a white crystalline solid. 3-CPA has been used in a range of studies, including those related to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-CPA has been used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments. In particular, 3-CPA has been used in the synthesis of various drugs, including antibiotics, antifungals, and anti-inflammatory agents. 3-CPA has also been used in studies related to the development of new therapeutic agents, and in the study of various biochemical and physiological effects.
Wirkmechanismus
3-CPA is known to interact with various biological systems, including enzymes, proteins, and DNA. It is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA is also known to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
3-CPA has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA has also been found to interact with DNA, resulting in the inhibition of gene expression. In addition, 3-CPA has been found to have anti-inflammatory and anti-bacterial properties, and to have an inhibitory effect on the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-CPA in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in a range of experiments. Additionally, 3-CPA is relatively inexpensive and easy to obtain. However, one of the main limitations of using 3-CPA in laboratory experiments is its potential toxicity. The compound has been found to be toxic to certain types of cells, and should be handled with caution.
Zukünftige Richtungen
Due to its ability to interact with various biological systems, 3-CPA has the potential to be used in a range of future applications. For example, it could be used in the development of new therapeutic agents, or in the study of biochemical and physiological effects. Additionally, 3-CPA could be used in the development of laboratory experiments, and in the synthesis of pharmaceuticals. Finally, 3-CPA could be used in the study of gene expression, and in the development of drugs with anti-inflammatory and anti-bacterial properties.
Synthesemethoden
3-CPA can be synthesized through the hydrolysis of the phenyl ester of 3-chlorophenol. This reaction requires the use of an acid catalyst, such as sulfuric acid, and heat. The reaction is typically carried out at temperatures ranging from 70-90°C. The reaction produces 3-CPA in a yield of approximately 95%.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKRAPNOAIYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689552 |
Source


|
| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258613-67-0 |
Source


|
| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



